

Quantitative Analysis of In-Vitro LSD1 Inhibition

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Compound of Interest

Compound Name: *Bizine*

Cat. No.: *B1473834*

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The inhibitory activity of a compound against LSD1 is typically quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzymatic activity of LSD1 by 50%. The following table summarizes the in-vitro inhibitory activity of the representative compound GSK-LSD1 against LSD1.

Compound	Target	Assay Type	Substrate	IC50 (nM)	Reference
GSK-LSD1	LSD1	Biochemical Assay	H3K4me2 Peptide	16	

Experimental Protocols

A detailed understanding of the methodologies used to assess the in-vitro activity of an LSD1 inhibitor is critical for data interpretation and reproducibility.

LSD1 Biochemical Inhibition Assay

This assay quantifies the ability of a compound to inhibit the demethylase activity of LSD1 in a controlled, cell-free environment.

Materials:

- Recombinant human LSD1-CoREST complex
- Biotinylated peptide substrate corresponding to histone H3, dimethylated on lysine 4 (H3K4me2)

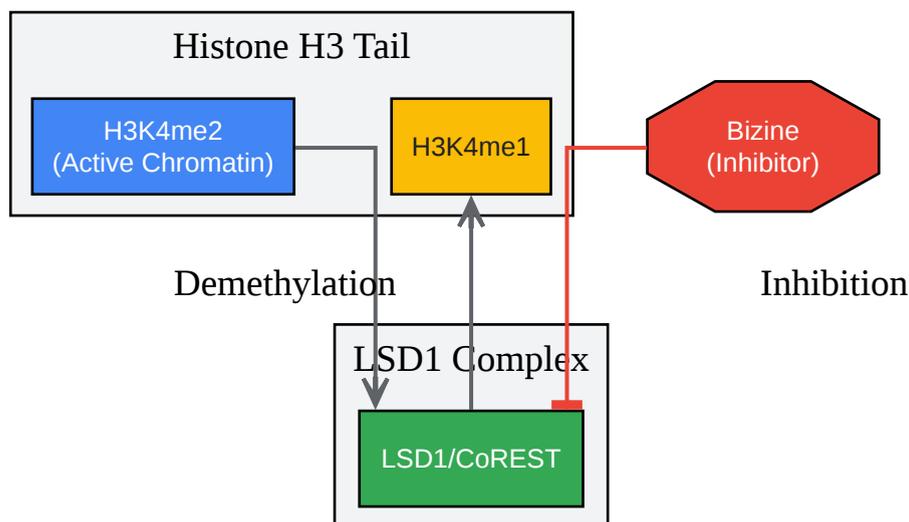
- Horseradish peroxidase (HRP)-conjugated antibody specific for monomethylated H3K4 (H3K4me1)
- Amplex UltraRed reagent
- Assay Buffer: 50 mM Tris-HCl (pH 7.5), 0.01% Tween-20, 0.01% BSA
- Test compound (e.g., "**Bizine**" or GSK-LSD1) dissolved in DMSO

Procedure:

- The test compound is serially diluted in DMSO and then further diluted in assay buffer.
- The LSD1-CoREST enzyme complex is added to the wells of a 384-well microplate containing the diluted compound.
- The plate is incubated for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding to the enzyme.
- The enzymatic reaction is initiated by the addition of the biotinylated H3K4me2 peptide substrate.
- The reaction is allowed to proceed for a set duration (e.g., 60 minutes) at room temperature.
- The detection reagents, including the HRP-conjugated anti-H3K4me1 antibody and Amplex UltraRed, are added to the wells.
- The plate is incubated to allow for the development of the fluorescent signal, which is proportional to the amount of H3K4me1 product formed.
- The fluorescence is measured using a plate reader (e.g., excitation at 530 nm, emission at 590 nm).
- The resulting data is normalized to high (no inhibitor) and low (no enzyme) controls.
- The IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

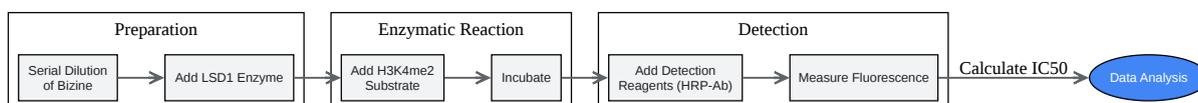
Visualizations

Diagrams are essential for illustrating complex biological pathways and experimental workflows.



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LSD1 signaling pathway and point of inhibition.



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Workflow for the in-vitro LSD1 biochemical assay.

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